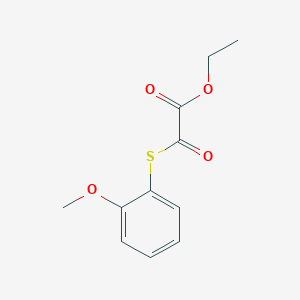

Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing acetamide derivative characterized by a 2-methoxyphenylthio group attached to an oxoacetate backbone. Such compounds are often intermediates in pharmaceutical and agrochemical research due to their versatility in forming heterocyclic scaffolds, such as pyrazoles and thiochromen derivatives, which exhibit biological activities like anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-7-5-4-6-8(9)14-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTGQDHXDMYNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the main product.

Another approach involves the use of ethyl chloroacetate and 2-methoxyphenylthiol in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the oxo group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the methoxy group.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonyl-containing compounds, including ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate. These compounds exhibit a broad spectrum of activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) in preliminary studies . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Agrochemical Applications

The compound's sulfonyl group is significant in agrochemistry, where it can be utilized to develop new pesticides and herbicides. Sulfonyl derivatives are known for their ability to inhibit specific enzymes in pests, leading to effective pest management strategies . this compound could be explored further for its potential as a bioactive agent in agricultural applications.

Synthetic Methodologies

The synthesis of this compound can involve several methodologies:

- Condensation Reactions : Utilizing various aldehydes or ketones with thiols under acidic or basic conditions.

- Catalytic Approaches : Employing catalysts such as palladium or nickel complexes to enhance yield and selectivity during synthesis .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated dose-dependent inhibition of cell viability, with IC50 values indicating promising anticancer activity. Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethyl 2-arylthio-2-oxo-acetate derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison of Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate with its analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position(s) | Key Features | References |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂O₄S | 256.28* | 2-methoxy on phenyl | Prototype compound; methoxy group enhances electron density at the ortho position. | N/A† |

| Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate | C₁₄H₁₈O₃S | 266.36 | 4-iso-butyl on phenyl | Bulkier iso-butyl substituent increases lipophilicity, potentially improving membrane permeability. | |

| Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate | C₁₂H₁₄O₄S | 278.30 | 2-methoxy, 5-methyl on phenyl | Methyl group at the 5-position introduces steric hindrance, possibly affecting reactivity. | |

| Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate | C₁₁H₁₁FO₄S | 282.27 | 3-fluoro, 4-methoxy on phenyl | Fluorine atom enhances metabolic stability and electronegativity. | |

| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 237.23 | Amino instead of sulfanyl | Replacement of sulfur with nitrogen alters hydrogen-bonding capacity and acidity. |

Key Findings:

Steric Effects: Derivatives like Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate exhibit reduced reactivity in cyclization reactions due to steric hindrance from the 5-methyl group .

Biological Implications :

- Lipophilicity : The iso-butyl group in Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate enhances lipophilicity (logP ~3.5*), favoring passive diffusion across biological membranes .

- Metabolic Stability : Fluorinated analogs (e.g., Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate) resist oxidative metabolism, prolonging half-life in vivo .

Crystallographic Insights: Derivatives such as Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate adopt monoclinic crystal systems (space group P21/c) with intramolecular hydrogen bonds stabilizing their conformations .

Functional Group Interchange: Replacing the sulfanyl group with an amino group (e.g., Ethyl (2-methoxyphenyl)aminoacetate) reduces sulfur-related toxicity but may decrease thiol-mediated enzyme inhibition .

Biological Activity

Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfanyl group linked to an ethyl ester and a methoxy-substituted phenyl ring. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, which may alter their function and activity.

- Aromatic Interactions : The methoxyphenyl group is likely to interact with aromatic residues in proteins, modulating various biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions and growth.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer effects:

- Cytotoxicity : It has been evaluated against several cancer cell lines, showing potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, indicating a shift towards late apoptotic phases .

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant increase in apoptotic cells when treated with this compound compared to controls, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and exhibited substantial antibacterial activity at concentrations as low as 50 μg/mL .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.